(R)-Methyl 3-benzylpiperidine-3-carboxylate
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Overview
Description
®-Methyl 3-benzylpiperidine-3-carboxylate is a chiral compound belonging to the piperidine class of chemicals It is characterized by a piperidine ring substituted with a benzyl group and a methyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-benzylpiperidine-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain the desired enantiomer.
Condensation Reaction: An acid-amide condensation reaction is carried out with ammonia gas to form an intermediate compound.
Hofmann Degradation: The intermediate undergoes Hofmann degradation to yield the desired piperidine derivative.
Protection and Deprotection: The compound is protected with di-tert-butyl dicarbonate and then deprotected to obtain ®-Methyl 3-benzylpiperidine-3-carboxylate.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing energy consumption and environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-benzylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Benzyl ketones and carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-Methyl 3-benzylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Methyl 3-benzylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-1-benzylpiperidine: A similar compound with an amino group instead of a methyl ester group.
®-3-Methyl piperidine carboxylate hydrochloride: A related compound with a different substituent at the piperidine ring.
Ethyl ®-3-benzylpiperidine-3-carboxylate: An ester derivative with an ethyl group instead of a methyl group.
Uniqueness
®-Methyl 3-benzylpiperidine-3-carboxylate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl (3R)-3-benzylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-17-13(16)14(8-5-9-15-11-14)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3/t14-/m1/s1 |
InChI Key |
WQZNIKREYWIGDL-CQSZACIVSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CCCNC1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1(CCCNC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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